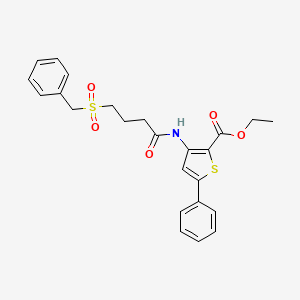

Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-(4-benzylsulfonylbutanoylamino)-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5S2/c1-2-30-24(27)23-20(16-21(31-23)19-12-7-4-8-13-19)25-22(26)14-9-15-32(28,29)17-18-10-5-3-6-11-18/h3-8,10-13,16H,2,9,14-15,17H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUMLWAKFYFEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate typically involves multiple steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Benzylsulfonyl Group: This step often involves the sulfonylation of a benzyl group using reagents such as benzyl chloride and sodium sulfite under basic conditions.

Amidation: The butanamido group is introduced through an amidation reaction, typically using butanoic acid derivatives and amines.

Esterification: The final step involves the esterification of the carboxyl group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfonyl group, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like bromine, nitric acid, or alkyl halides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophenes and benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential as a pharmacophore in drug design. Its structural features can be modified to enhance biological activity, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials. It can be incorporated into polymers to improve their conductivity and stability.

Mechanism of Action

The mechanism by which Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Structural Analogs with Thiophene Cores

2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate (Compound 1, )

- Substituents: Amino group at position 3, methyl at position 4, phenyl at position 3.

- Key Differences: The absence of the benzylsulfonyl butanamido group reduces steric bulk and alters electronic properties.

- Synthesis : Prepared via Gewald’s method, emphasizing the versatility of thiophene scaffolds in generating diverse derivatives .

Ethyl 5-phenyl-2-(4-(m-tolyloxy)butanamido)thiophene-3-carboxylate ()

- Substituents : m-Tolyloxy butanamido at position 2, phenyl at position 4.

- Key Differences : Replacement of benzylsulfonyl with m-tolyloxy introduces an ether linkage, increasing hydrophilicity but reducing sulfonyl-mediated electrostatic interactions. The meta-methyl group on the aryl ring may enhance lipophilicity slightly .

Substituent Variations in Ethyl Carboxylate Derivatives

Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate ()

- Substituents: Cyano at position 4, hydroxy at position 3, methylsulfonyl at position 5.

- Key Differences: The methylsulfonyl group is smaller than benzylsulfonyl, reducing steric hindrance but maintaining strong electron-withdrawing effects.

Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate ()

- Substituents: Acetyl at position 5, 2-chlorobenzoyl amino at position 2.

- Key Differences : The chloro-substituted benzoyl group enhances halogen bonding, while the acetyl group may influence metabolic pathways via oxidation. The absence of a sulfonyl group limits its interaction with sulfhydryl-containing enzymes .

Heterocyclic Variations: Benzofuran vs. Thiophene

Ethyl 5-((4-methoxyphenyl)sulfonamido)-2-methylbenzofuran-3-carboxylate ()

- Core Structure : Benzofuran instead of thiophene.

- Substituents : 4-Methoxyphenyl sulfonamido at position 5, methyl at position 2.

- The methoxy group on the sulfonamido moiety improves solubility but may reduce membrane permeability compared to the benzylsulfonyl analog .

Comparative Data Table

*Estimated based on structural analogs.

Biological Activity

Ethyl 3-(4-(benzylsulfonyl)butanamido)-5-phenylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a carboxylate group, and a sulfonamide moiety. Its structural formula can be represented as:

This structure contributes to its interaction with biological targets, influencing its pharmacological properties.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymes : Preliminary studies indicate that this compound may act as an inhibitor of protein tyrosine phosphatases (PTPs), which are critical in regulating cellular signaling pathways. Inhibitors of PTPs have been associated with therapeutic effects in diabetes and cancer treatment .

- Modulation of Insulin Signaling : In experimental models, the compound has shown potential to enhance insulin sensitivity by modulating key signaling pathways involved in glucose metabolism. This effect is particularly relevant for conditions like Type 2 diabetes .

Antidiabetic Activity

Research indicates that this compound may improve glucose tolerance and insulin resistance. In studies involving diabetic animal models, the compound:

- Restored normal insulin levels.

- Improved lipid profiles.

- Modulated gene expression related to insulin signaling pathways such as IRS1, PTPN1, and AMPK .

Cytotoxicity and Selectivity

The compound's selectivity for certain phosphatases over others suggests it may have reduced cytotoxicity compared to broader-spectrum inhibitors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

- In Vitro Studies : Laboratory experiments demonstrated that this compound effectively inhibited the activity of PTP1B with an IC50 value in the low micromolar range. This inhibition was associated with significant improvements in glucose metabolism in treated cells .

- Animal Models : In diabetic rodent models, administration of the compound resulted in significant reductions in blood glucose levels and improvements in insulin sensitivity metrics. These findings support its potential as a therapeutic agent for managing diabetes .

- Molecular Modeling : Computational studies have provided insights into the binding interactions between the compound and its target enzymes, offering a rationale for its observed biological activities .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.